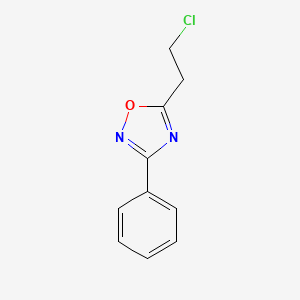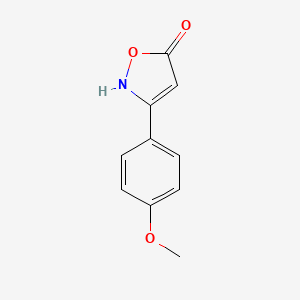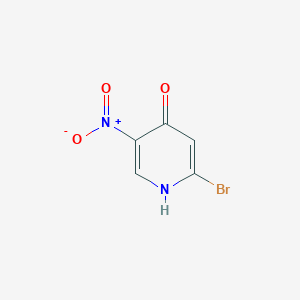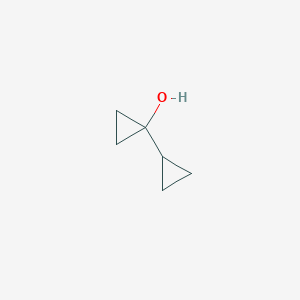
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine
Overview
Description
“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine” is a chemical compound. It is a derivative of the amino acid alanine . The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group, a methoxy group, a carbonyl group, and a benzylalanine group . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
The Fmoc group in this compound can be removed under mildly basic conditions, such as treatment with piperidine. This allows for the sequential addition of amino acids in peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the Fmoc group could make the compound relatively non-polar and insoluble in water .Scientific Research Applications
Reaction Mechanisms and Formation Processes
Maillard Reaction and Lipid Oxidation
Research has explored how lipid oxidation and the Maillard reaction contribute to the formation and fate of certain toxicants in food processing. For instance, the production of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) involves the reaction of phenylalanine (an amino acid) derivatives under specific conditions, highlighting the intricate chemistry between amino acids and processing conditions (Zamora & Hidalgo, 2015).
Biochemical Synthesis and Stability
Betalains – Biochemistry and Chemistry
Betalains are derived from the condensation of betalamic acid with amino acids or their derivatives, offering a spectrum of colors in plants and exhibiting various physiological activities. This synthesis pathway, involving amino acids, showcases the potential utility of specific amino acid derivatives in biochemical applications and their roles in natural product chemistry (Khan & Giridhar, 2015).
Catalysis and Chemical Transformations
Catalytic Reductions with CO
The catalytic reduction of nitroaromatics to aromatic amines using CO has seen significant interest, with research detailing mechanisms and applications of these reactions. This area of study could be relevant to derivatives of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine” in catalysis or synthesis processes (Tafesh & Weiguny, 1996).
Advanced Materials and Sensing
Electrochemical Detection of Amino Acids
Research on sensors and biosensors modified with conducting polymers for the detection of amino acids showcases the intersection of chemistry and technology. These developments may offer insights into how derivatives of complex amino acids could be applied in sensing technologies (Dinu & Apetrei, 2022).
Environmental Applications
Methanotrophs and Methane Utilization
Methanotrophs' ability to utilize methane for producing valuable compounds suggests potential biochemical applications for amino acid derivatives in environmental technology and bioprocessing (Strong, Xie, & Clarke, 2015).
Mechanism of Action
Target of Action
N-Fmoc-N-benzyl-D-alanine, also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-benzylalanine or 2-{BENZYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids that are being linked together to form peptides .
Mode of Action
The compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group of the compound is base-labile, meaning it can be removed under basic conditions . This allows for the selective deprotection and coupling of amino acids in a stepwise manner, enabling the synthesis of complex peptides .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group of the compound serves as a temporary protecting group for the amino group, allowing for the selective coupling of amino acids .
Result of Action
The use of N-Fmoc-N-benzyl-D-alanine in peptide synthesis results in the formation of complex peptides, including ones of significant size and complexity . These peptides can have a variety of biological effects, depending on their sequence and structure.
Action Environment
The action of N-Fmoc-N-benzyl-D-alanine is influenced by various environmental factors. For instance, the compound is stable under acidic conditions but is labile under basic conditions . This property is exploited in peptide synthesis, where basic conditions are used to remove the Fmoc group and allow for the coupling of amino acids . Other factors, such as temperature and solvent, can also influence the compound’s stability and efficacy.
Future Directions
Biochemical Analysis
Biochemical Properties
The role of N-Fmoc-N-benzyl-D-alanine in biochemical reactions primarily involves the protection of the amino group during peptide synthesis . The Fmoc group is base-labile, allowing for its removal with a solution of piperidine . This property enables the compound to interact with various enzymes and proteins involved in peptide synthesis .
Cellular Effects
The effects of N-Fmoc-N-benzyl-D-alanine on cells and cellular processes are largely related to its role in peptide synthesis. The compound does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Instead, its role is more indirect, contributing to the synthesis of peptides that may have various effects on these cellular processes .
Molecular Mechanism
At the molecular level, N-Fmoc-N-benzyl-D-alanine exerts its effects through its role in peptide bond formation . The Fmoc group serves as a temporary protecting group for the amino group of an activated incoming amino acid during peptide synthesis . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Fmoc-N-benzyl-D-alanine can change over time, particularly during the course of peptide synthesis . The Fmoc group is stable under normal conditions but can be removed rapidly with a base such as piperidine .
Metabolic Pathways
N-Fmoc-N-benzyl-D-alanine does not directly participate in metabolic pathways. Its primary role is in the synthesis of peptides, which may subsequently participate in various metabolic processes .
Transport and Distribution
Given its role in peptide synthesis, it is likely that the compound is primarily located where peptide synthesis occurs .
Subcellular Localization
The subcellular localization of N-Fmoc-N-benzyl-D-alanine is not well-defined. Given its role in peptide synthesis, it is likely to be found wherever peptide synthesis machinery is located within the cell .
properties
IUPAC Name |
2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKHZGPQOFFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
540483-59-8 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(phenylmethyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540483-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



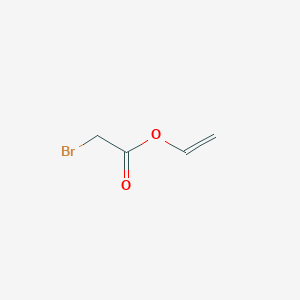

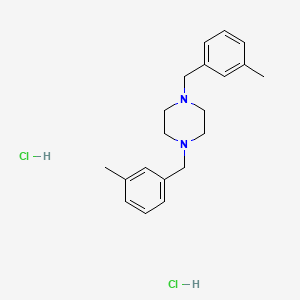
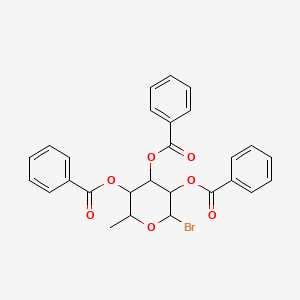


![1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine](/img/structure/B3328935.png)
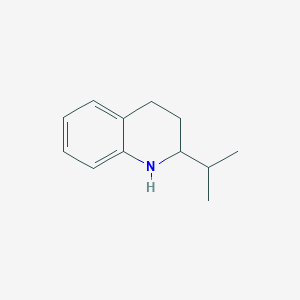
![(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B3328955.png)

